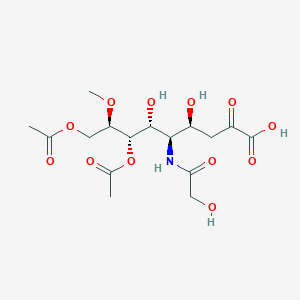
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid (Neu5Gc) is a sialic acid that is found in the glycoproteins and glycolipids of most mammals, except for humans and some primates. Neu5Gc is synthesized by the hydroxylation of N-acetylneuraminic acid (Neu5Ac) by the enzyme CMAH (cytidine monophosphate-N-acetylneuraminic acid hydroxylase). However, humans have a mutation in the CMAH gene that prevents the synthesis of Neu5Gc, making it a non-human antigen. This has important implications in health and disease, as the presence of Neu5Gc in food and tissues can lead to an immune response and chronic inflammation.
Mechanism Of Action
The mechanism of action of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid involves its recognition by the immune system as a non-self antigen. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies, which can activate immune cells and lead to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to interact with specific receptors on cancer cells, promoting tumor growth and metastasis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include its incorporation into glycoproteins and glycolipids, its recognition by the immune system as a non-self antigen, and its interaction with specific receptors on cancer cells. The presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to chronic inflammation and the development of autoimmune diseases. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been shown to promote tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
The advantages of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its ability to mimic the natural glycan structures found in mammals, its availability as a synthetic or enzymatic product, and its potential to induce an immune response and chronic inflammation. The limitations of using 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in lab experiments include its potential to cross-react with anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies produced by humans and some primates, its potential to induce an immune response and chronic inflammation, and the need for careful handling and storage.
Future Directions
For research on 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid include the development of new methods for synthesizing and detecting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid, the investigation of its role in cancer and autoimmune diseases, and the development of therapies targeting 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid. Additionally, the impact of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid on human health and disease should be further studied, including its potential to induce chronic inflammation and its role in the development of autoimmune diseases.
Synthesis Methods
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid can be synthesized chemically or enzymatically from Neu5Ac. The chemical synthesis involves the conversion of Neu5Ac to its 5-iodo derivative, followed by the substitution of the iodine with a methyl group and the acetylation of the hydroxyl groups. The enzymatic synthesis involves the use of the enzyme sialyltransferase to transfer a 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid residue from a donor molecule to an acceptor molecule.
Scientific Research Applications
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been extensively studied in the context of human health and disease. It has been implicated in the development of chronic inflammation, cancer, and autoimmune diseases. Studies have shown that the presence of 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid in food and tissues can lead to the production of anti-8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid antibodies and the activation of immune cells, leading to chronic inflammation. 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has also been found to be present in cancer cells and to promote tumor growth and metastasis. Additionally, 8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid has been shown to contribute to the development of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
128885-13-2 |
|---|---|
Product Name |
8-O-Methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid |
Molecular Formula |
C16H25NO12 |
Molecular Weight |
423.37 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-7,9-diacetyloxy-4,6-dihydroxy-5-[(2-hydroxyacetyl)amino]-8-methoxy-2-oxononanoic acid |
InChI |
InChI=1S/C16H25NO12/c1-7(19)28-6-11(27-3)15(29-8(2)20)14(24)13(17-12(23)5-18)9(21)4-10(22)16(25)26/h9,11,13-15,18,21,24H,4-6H2,1-3H3,(H,17,23)(H,25,26)/t9-,11+,13+,14+,15+/m0/s1 |
InChI Key |
MZSWGZQPIQDMAD-RDXHHOOHSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |
SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)CO)O)OC(=O)C)OC |
Other CAS RN |
128885-13-2 |
synonyms |
8-O-Me-7,9-di-O-NAc-GcNeu 8-O-methyl-7,9-di-O-acetyl-N-glycolylneuraminic acid MAFN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



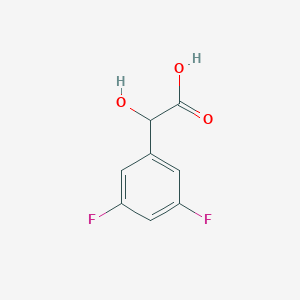
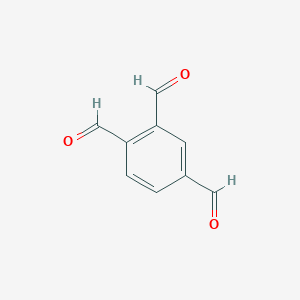
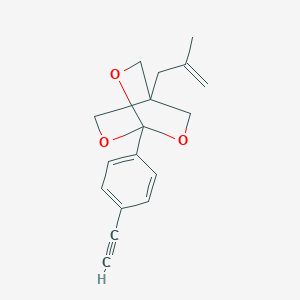
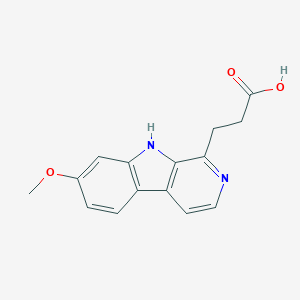

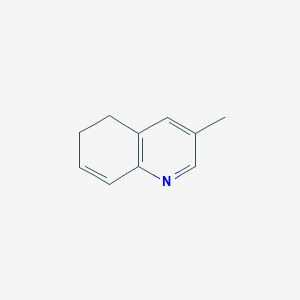
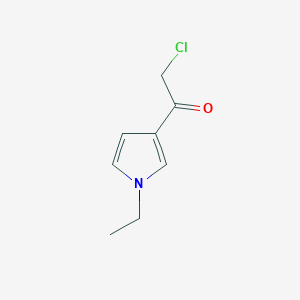
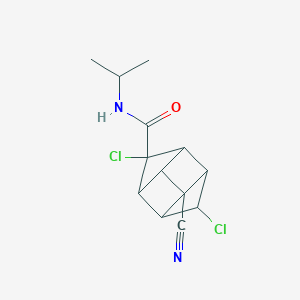
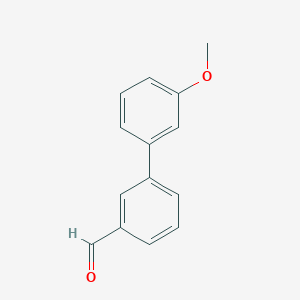
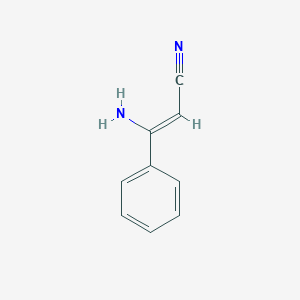
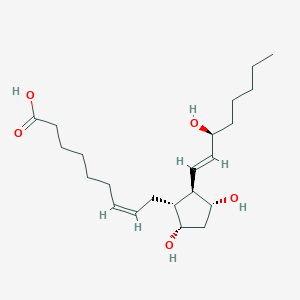
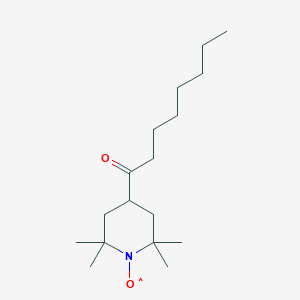
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)